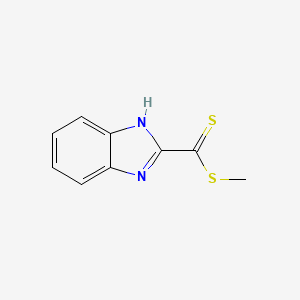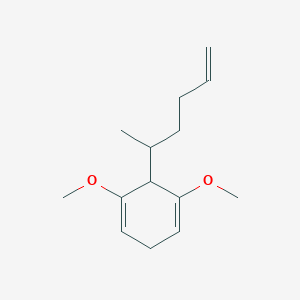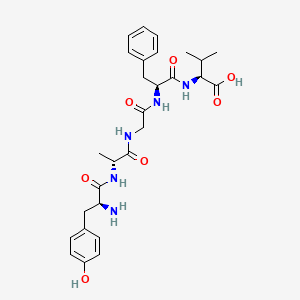
Enkephalin, ala(2)-val(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin, is a synthetic analog of the endogenous opioid peptide enkephalin. It is a pentapeptide composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and selective agonistic activity at delta-opioid receptors, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-val(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of enkephalin, ala(2)-val(5)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Enkephalin, ala(2)-val(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
科学的研究の応用
Enkephalin, ala(2)-val(5)-, has a wide range of scientific research applications:
Neuroscience: Used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and myocardial infarction.
Biochemistry: Employed in receptor binding assays and signal transduction studies.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
作用機序
Enkephalin, ala(2)-val(5)-, exerts its effects primarily through activation of delta-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of protein kinase C (PKC). These events lead to the modulation of ion channels and neurotransmitter release, resulting in analgesic and neuroprotective effects .
類似化合物との比較
Similar Compounds
Leucine-enkephalin: Another endogenous opioid peptide with similar receptor affinity but lower metabolic stability.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A synthetic analog with high selectivity for mu-opioid receptors.
Uniqueness
Enkephalin, ala(2)-val(5)-, is unique due to its high selectivity and potency at delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor-mediated processes. Its metabolic stability also enhances its utility in various experimental settings .
特性
CAS番号 |
78859-44-6 |
|---|---|
分子式 |
C28H37N5O7 |
分子量 |
555.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1 |
InChIキー |
XHDRKORKDYVTIB-HGAHBTBJSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


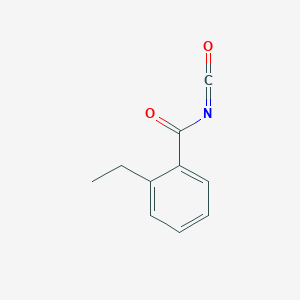
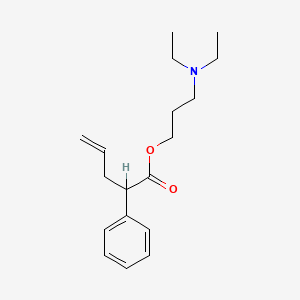

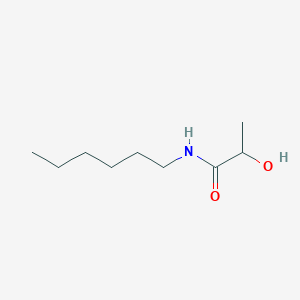

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
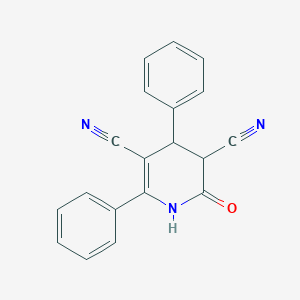
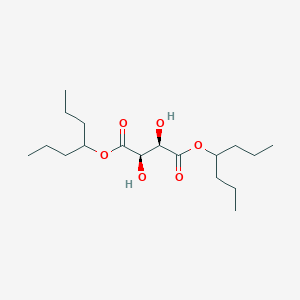
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)

